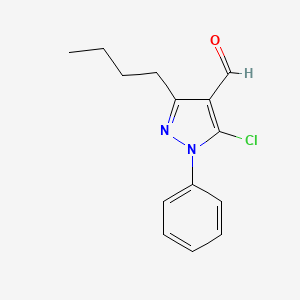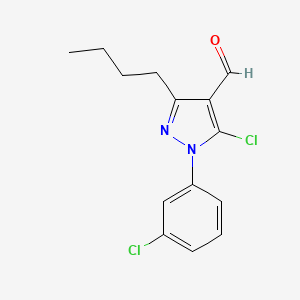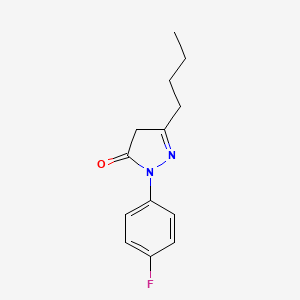
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wirkmechanismus
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone is an organic compound that is used in a variety of scientific research applications. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity has been associated with the inhibition of inflammation and the treatment of various inflammatory diseases.
Biochemical and Physiological Effects
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity has been associated with the inhibition of inflammation and the treatment of various inflammatory diseases. In addition, 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of solvents. Additionally, it can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone could focus on the development of new synthetic methods for its synthesis, as well as the development of new applications for its use. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as on its potential therapeutic applications. Furthermore, research could be conducted on the development of new compounds based on 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone, such as derivatives and analogs. Finally, research could be conducted on the potential environmental effects of this compound.
Synthesemethoden
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone can be synthesized via an acylation reaction of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneryl chloride with 1-hydroxy-5-pyrazolone in the presence of a base such as sodium carbonate. This reaction results in the formation of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone and sodium chloride. The reaction can be conducted in a variety of solvents, such as dichloromethane, ethyl acetate, and toluene. The reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-onel pyrazolone is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, organic dyes, and other organic compounds. It is also used in the synthesis of fluorinated compounds for use in the fields of biochemistry, pharmacology, and materials science. Additionally, it is used in the synthesis of compounds for use in cancer research, as well as in the development of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-butyl-2-(4-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVMTXAWJHGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)
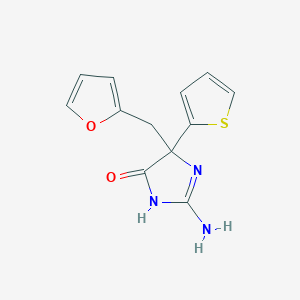
![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
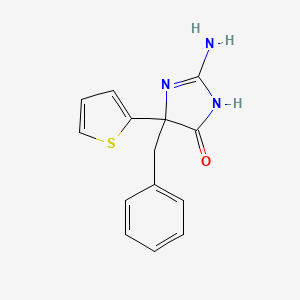
![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
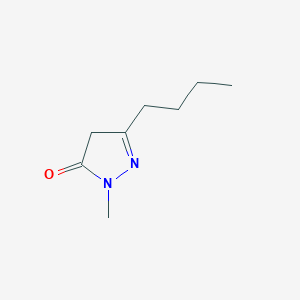
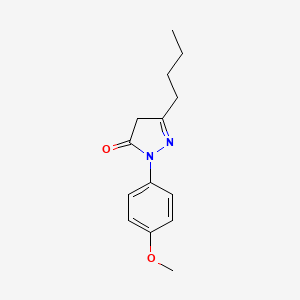
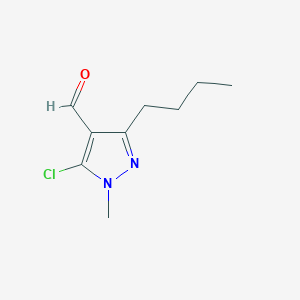
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
